![molecular formula C19H19ClFN3O2 B2872537 1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954720-65-1](/img/structure/B2872537.png)
1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Description
1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in scientific literature. The purpose of
Scientific Research Applications
1. Pesticide Chemistry
A study by Jeon, Kang, Lee, and Kim (2014) detailed the crystal structure of a benzoylurea pesticide closely related to the compound . This compound demonstrated efficacy as an insecticide, functioning through a unique mode of action. The study highlights the potential use of similar compounds in agricultural pest control, emphasizing their three-dimensional architecture and interactions at a molecular level (Jeon, Kang, Lee, & Kim, 2014).
2. Insecticidal Activity
Mulder and Gijswijt (1973) examined compounds including 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea, which shares structural similarities with the compound . These compounds represent a new class of insecticides with an unprecedented mode of action, safe for mammals but lethal for insects due to their impact on the insect cuticle deposition process (Mulder & Gijswijt, 1973).
3. Central Nervous System Agents
Rasmussen, Gardocki, Plampin, Twardzik, Reynolds, Molinari, Schwartz, Bennetts, Price, and Marakowski (1978) synthesized a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, with structural similarities to the compound . These compounds showed anxiolytic and muscle-relaxant properties, indicating potential applications in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
4. Neuropeptide S Antagonist Activity
Zhang, Gilmour, Navarro, and Runyon (2008) identified derivatives of 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, including compounds similar to the one , as potent Neuropeptide S antagonists. This finding suggests potential therapeutic applications in neurological or psychiatric disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).
5. Optoelectronic Device Fabrication
Shkir, AlFaify, Arora, Ganesh, Abbas, and Yahia (2018) conducted a first principles study on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, which shares structural features with the compound . The study revealed significant electrooptic properties, suggesting its application in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-16-3-1-2-4-17(16)23-19(26)22-10-14-9-18(25)24(12-14)11-13-5-7-15(21)8-6-13/h1-8,14H,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVFPHZIKCPVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea |
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